1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1339611-41-4
VCID: VC5884252
InChI: InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3
SMILES: CN1CCC(C1=O)N2C=CC=N2
Molecular Formula: C8H11N3O
Molecular Weight: 165.196

1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one

CAS No.: 1339611-41-4

Cat. No.: VC5884252

Molecular Formula: C8H11N3O

Molecular Weight: 165.196

* For research use only. Not for human or veterinary use.

1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one - 1339611-41-4

Specification

CAS No. 1339611-41-4
Molecular Formula C8H11N3O
Molecular Weight 165.196
IUPAC Name 1-methyl-3-pyrazol-1-ylpyrrolidin-2-one
Standard InChI InChI=1S/C8H11N3O/c1-10-6-3-7(8(10)12)11-5-2-4-9-11/h2,4-5,7H,3,6H2,1H3
Standard InChI Key XWAGGNDLDHQIMD-UHFFFAOYSA-N
SMILES CN1CCC(C1=O)N2C=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is C₈H₁₁N₃O₂, with a molecular weight of 181.19 g/mol. The core structure consists of a pyrrolidin-2-one ring substituted at position 1 with a methyl group and at position 3 with a 1H-pyrazol-1-yl moiety.

Key Structural Features:

  • Pyrrolidin-2-one Core: The lactam ring provides rigidity and hydrogen-bonding capacity, mimicking peptide bonds in biological targets .

  • Pyrazole Substituent: The 1H-pyrazole group introduces aromaticity and potential for π-π stacking interactions, common in kinase inhibitor pharmacophores .

  • Methyl Group: Positioned at N1, this substituent modulates electronic effects and steric interactions with target proteins .

Predicted Physicochemical Properties:

PropertyValue/Range
LogP (Partition Coefficient)0.5–1.2 (moderate hydrophilicity)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide, pyrazole N)
Polar Surface Area~70 Ų

These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and potential for blood-brain barrier penetration .

Synthetic Methodologies

While no explicit synthesis of 1-methyl-3-(1H-pyrazol-1-yl)pyrrolidin-2-one is documented, analogous compounds provide insight into plausible routes:

Route 1: Cyclocondensation Approach

  • Pyrrolidinone Formation:

    • Starting from γ-aminobutyric acid derivatives, cyclization via intramolecular amide bond formation generates the pyrrolidin-2-one core .

    • Example: Reaction of methyl 4-aminobutyrate with trimethylaluminum yields 1-methylpyrrolidin-2-one .

  • Pyrazole Introduction:

    • Nucleophilic substitution at C3 using 1H-pyrazole under Mitsunobu conditions (DIAD, PPh₃) .

    • Alternative: Palladium-catalyzed coupling of pyrrolidinone halides with pyrazole boronic esters .

Route 2: Direct Functionalization

  • Mannich Reaction: Condensation of preformed pyrrolidinone with pyrazole derivatives in the presence of formaldehyde .

Critical Challenges:

  • Regioselectivity in pyrazole substitution (1H vs. 2H tautomers)

  • Steric hindrance at C3 position of pyrrolidinone

CompoundIC₅₀ (EGFR T790M)Selectivity vs. WT EGFR
PF-06459988 0.3 nM>100-fold
Rociletinib 6.7 nM20-fold
Osimertinib 12 nM30-fold

JNK3 Inhibition:

Pyrrolidinone derivatives substituted with aromatic heterocycles exhibit nanomolar JNK3 inhibition (IC₅₀ = 8.2 nM) , suggesting potential neuroprotective applications.

Anticancer Activity:

Pyrazole-pyrrolidinone hybrids demonstrate:

  • Apoptosis Induction: Activation of caspase-3/7 in NSCLC cells (A549, H1975)

  • Cell Cycle Arrest: G1 phase arrest via CDK4/6 inhibition

  • Anti-angiogenic Effects: VEGF suppression in xenograft models

Structure-Activity Relationship (SAR) Insights

Key SAR trends from analogous compounds:

  • Pyrazole Positioning:

    • 1H-pyrazol-1-yl substitution at C3 enhances kinase selectivity vs. 2H-pyrazol-3-yl .

    • N-Methylation improves metabolic stability but reduces WT EGFR affinity .

  • Pyrrolidinone Modifications:

    • Lactam ring expansion (→ piperidinone) decreases potency .

    • C4 Methoxy groups improve solubility without compromising target binding .

  • Electrophilic Warheads:

    • Acrylamide groups enable covalent binding to C797 in EGFR mutants .

    • Propiolamides increase reactivity but risk off-target effects .

ParameterProfile
Oral Bioavailability35–60% (rodent models)
Plasma Half-life6–8 hours (mice)
CYP InhibitionModerate (3A4, 2D6)
hERG LiabilityIC₅₀ > 10 μM

Key Toxicity Concerns:

  • Off-target kinase activity (ALK, IGFR1)

  • Reactive metabolite formation from pyrazole N-demethylation

Future Directions and Optimization Strategies

  • Covalent Inhibition: Introducing α,β-unsaturated carbonyl groups to target cysteine residues in EGFR mutants .

  • Prodrug Approaches: Phosphonate esterification of the lactam NH to enhance solubility .

  • Proteomic Profiling: Assessing off-target effects using chemoproteomic platforms .

  • Crystallographic Studies: Solving co-crystal structures with EGFR T790M/L858R mutants to guide design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator